

4-thio-beta-D-arabinofuranosylcytosine structure

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Compound Focus: Thiarabine

CAS No.: 6599-17-7

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Synthesis and Structural Activity Relationships

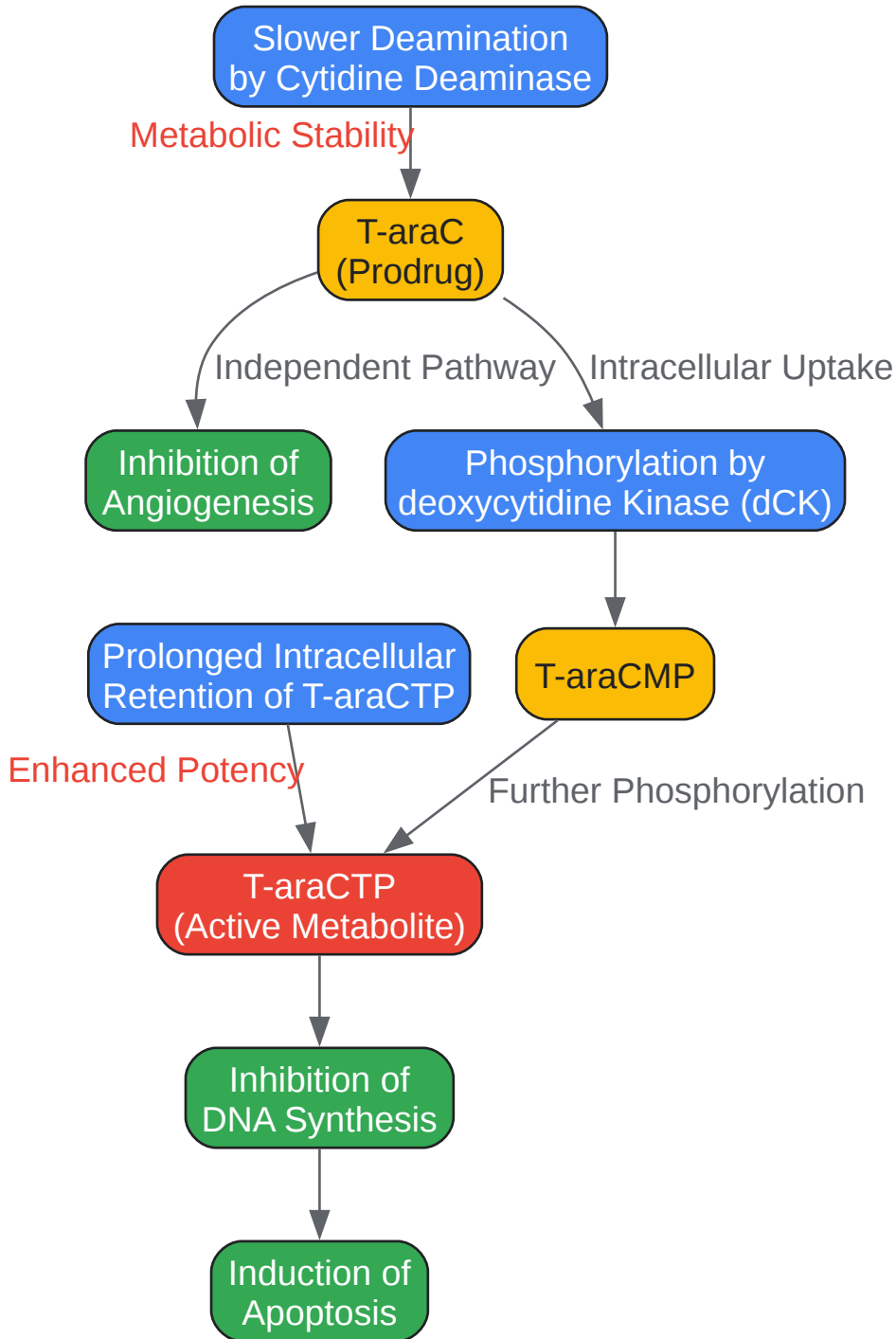
The synthesis of T-araC and its 5-substituted analogues (chloro, fluoro, bromo, methyl) has been achieved via a facile route that provides high yields and good resolution between anomers [1] [2]. Among these synthesized analogues, only **5-fluoro-1-(4-thio- β -D-arabinofuranosyl)cytosine** demonstrated high cytotoxicity across a panel of human tumor cell lines *in vitro* and was selected for further *in vivo* evaluation [1].

Mechanism of Action and Metabolism

The primary mechanism of T-araC is similar to that of araC: it is phosphorylated within cells to its active triphosphate form (T-araCTP), which subsequently inhibits DNA synthesis [3] [4]. However, key differences in its metabolism and potency account for its enhanced activity, particularly against solid tumors.

The following diagram maps the core metabolic pathway and cellular mechanisms of T-araC, highlighting its key advantages.

T-araC Metabolic Pathway and Mechanisms



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The key biochemical differences that give T-araC its advantages are quantitative. The following table summarizes these critical pharmacological differences compared to araC.

Pharmacological Parameter	4'-Thio- β -D-arabinofuranosylcytosine (T-araC)	β -D-Arabinofuranosylcytosine (araC)
Phosphorylation Rate	Approximately 1% the rate of araC [3]	Base rate (100%) [3]
Potency of 5'-Triphosphate	10- to 20-fold more potent inhibitor of DNA synthesis [3]	Less potent inhibitor
Intracellular Half-life of 5'-Triphosphate	Approximately twice as long as araCTP [3]	Base half-life
Susceptibility to Cytidine Deaminase	Catalytic efficiency is 10% that of araC [3]	More rapidly deaminated

Experimental Protocols for Key Assays

To help you evaluate or replicate key findings, here are summaries of the methodologies used in foundational studies.

Protocol 1: Metabolism in CEM Cells

This protocol is used to study the intracellular metabolism and retention of T-araC [3] [4].

- **Cell Line:** CCRF-CEM human leukemia cells.
- **Cell Culture:** Grown in RPMI 1640 medium supplemented with 10% fetal bovine serum.
- **Drug Exposure:** Cells are treated with radiolabeled [3H]T-araC or [3H]araC (typically at 100 nM concentration).
- **Metabolite Extraction:** At designated time points, cells are harvested and extracted with perchloric acid.
- **Analysis by Anion-Exchange HPLC:** The acid-soluble extract is analyzed using HPLC to separate and quantify the phosphorylated metabolites (mono-, di-, and triphosphates).
- **DNA Incorporation Assessment:** The acid-insoluble pellet is treated to prepare RNA-free DNA, and the incorporation of radioactivity into DNA is measured.

Protocol 2: In Vivo Antitumor Activity in Xenograft Models

This protocol evaluates the efficacy of T-araC against human tumors in mice [5].

- **Animal Model:** Immune-deficient mice (e.g., athymic nude or SCID mice) implanted subcutaneously with human tumor fragments (e.g., HCT-116 colon carcinoma).
- **Drug Formulation:** T-araC is typically dissolved in saline for administration.
- **Dosing Regimen:** The compound is administered intravenously on an alternating-day schedule for five doses (q2dx5). Tumor dimensions are measured regularly to calculate volume.
- **Efficacy Endpoint:** Antitumor activity is reported as the percentage of tumor growth inhibition and the number of partial regressions (PR) and complete regressions (CR) compared to untreated control animals.

Protocol 3: Antiangiogenic Activity (Endothelial Tube Formation Assay)

This protocol assesses the inhibitory effect of T-araC on the formation of capillary-like structures by endothelial cells *in vitro* [6].

- **Cell Culture:** Human endothelial cells are seeded on a layer of Matrigel, a basement membrane matrix that induces tube formation.
- **Drug Treatment:** Cells are treated with T-araC or araC at various concentrations.
- **Incubation and Fixation:** After an incubation period (e.g., 6-24 hours), the cells are fixed.
- **Quantification:** The extent of tube formation is quantified by measuring the total length of the tubular networks in randomly chosen fields using image analysis software.

Preclinical and Combination Therapy Data

T-araC has shown excellent *in vivo* activity against a broad spectrum of human solid tumors and leukemia/lymphoma xenografts, a profile distinct from araC which is primarily effective against leukemias [5]. Its activity is significantly enhanced when combined with clofarabine, a nucleoside analogue used in leukemia treatment.

The table below summarizes quantitative results from key *in vivo* combination studies.

Tumor Xenograft Model	Treatment	Reported Antitumor Activity
HCT-116 (Colon)	Clofarabine + T-araC	Dramatically superior to either agent alone [5]
K562 (Leukemia)	Clofarabine + T-araC	Dramatically superior to either agent alone [5]
HL-60 (Leukemia)	Clofarabine + T-araC	Dramatically superior to either agent alone [5]
RL (Lymphoma)	Clofarabine + T-araC	Dramatically superior to either agent alone [5]
CCRF-CEM (Leukemia)	Clofarabine + T-araC	Antagonism (90% inhibition of T-araC metabolism) [5]

Conclusion and Further Research

4'-Thio- β -D-arabinofuranosylcytosine represents a strategic evolution in nucleoside analogue design. Its unique **4'-thio** substitution confers improved metabolic stability and prolonged intracellular retention of the active triphosphate, leading to potent antitumor effects [3]. Furthermore, its newly discovered **antiangiogenic activity** provides a dual mechanism of action that likely underlies its superior efficacy against solid tumors compared to araC [6].

These compelling preclinical data supported the clinical development of T-araC (as OSI-7836) in patients with advanced solid malignancies [5]. The synergistic combination with clofarabine also presents a promising rationale for clinical trials in both leukemias and solid tumors [5].

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